molecular formula C19H22N2O5S2 B2513108 Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 896615-24-0

Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No.: B2513108
CAS No.: 896615-24-0
M. Wt: 422.51
InChI Key: ATBCFCUCPJTRMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H22N2O5S2. Detailed structural analysis, such as bond angles and torsion angles, is not available in the literature.


Chemical Reactions Analysis

While the specific chemical reactions involving “Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate” are not detailed in the literature, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

Novel Heterocyclic Compounds Synthesis Researchers have been developing methods to synthesize new nitrogen-bridged heterocycles, which include derivatives similar to the compound . These syntheses often involve reactions of thiocarbonyl compounds with acetylenedicarboxylates, leading to heterocyclic compounds that could serve as precursors for further chemical transformations or as potential pharmacological agents (Kakehi, Ito, Mitani, & Kanaoka, 1994).

Development of Scalable Synthesis Methods Efforts to develop scalable synthesis methods for complex molecules that include structures similar to the subject compound have been described. This includes the optimization of synthesis routes for key intermediates to enable large-scale production, which is crucial for potential pharmaceutical applications (Scott, Neville, Urbina, Camp, & Stanković, 2006).

Biological Activities and Applications

Antibacterial and Antifungal Activities Compounds structurally related to the query molecule have shown antibacterial and antifungal activities. The structural features of these compounds, such as the thiophene carboxamide moiety, contribute to their biological activities. The detailed study of their structure-activity relationships helps in understanding the mechanism of action and potentially developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Chemical Properties and Structural Analysis

Electrochemical and Structural Properties Research into the electrochemical properties and structural characterization of compounds containing thiophene moieties has provided insights into their potential applications in materials science. This includes the study of self-assembled monolayers of aromatic pyrrole derivatives for improving the properties of polymer layers, indicating the versatility of such compounds in creating advanced materials with specific electronic and structural properties (Schneider, Füser, Bolte, & Terfort, 2017).

Mechanism of Action

The mechanism of action for this compound is not specified in the literature. Thiophene derivatives, in general, exhibit a variety of biological effects, which suggests they interact with biological systems in diverse ways .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-12-13(2)27-18(16(12)19(23)26-3)20-17(22)14-6-8-15(9-7-14)28(24,25)21-10-4-5-11-21/h6-9H,4-5,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBCFCUCPJTRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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